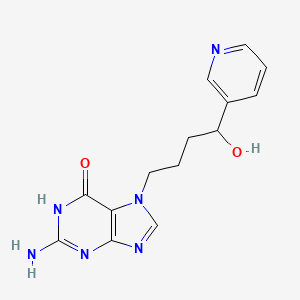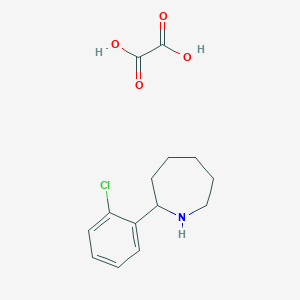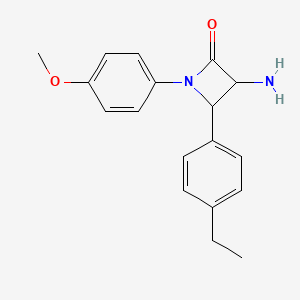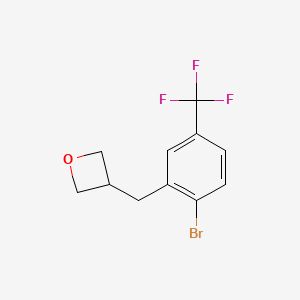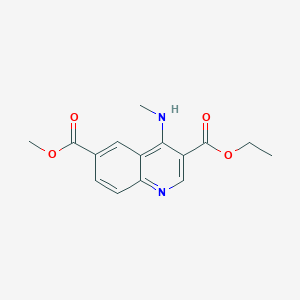
alpha-L-Idopyranoside, 4-methylphenyl 3-O-(phenylmethyl)-1-thio-, 4,6-diacetate 2-benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-L-Idopyranoside, 4-methylphenyl 3-O-(phenylmethyl)-1-thio-, 4,6-diacetate 2-benzoate is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to a non-carbohydrate moiety, typically through a glycosidic bond. This compound is characterized by its unique structural features, including multiple functional groups such as acetate, benzoate, and thioether.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-L-Idopyranoside, 4-methylphenyl 3-O-(phenylmethyl)-1-thio-, 4,6-diacetate 2-benzoate typically involves several steps:
Glycosylation: The initial step involves the glycosylation of a suitable sugar precursor with a phenylmethyl thiol group.
Acetylation: The hydroxyl groups on the sugar moiety are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Benzoate Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetate or benzoate groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Ammonia, amines, thiols
Major Products
Sulfoxides and Sulfones: From oxidation of the thioether group.
Alcohols: From reduction of ester groups.
Substituted Derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Alpha-L-Idopyranoside, 4-methylphenyl 3-O-(phenylmethyl)-1-thio-, 4,6-diacetate 2-benzoate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of alpha-L-Idopyranoside, 4-methylphenyl 3-O-(phenylmethyl)-1-thio-, 4,6-diacetate 2-benzoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Beta-D-Glucopyranoside Derivatives: Similar glycosides with different sugar moieties.
Thioether-Containing Glycosides: Compounds with similar thioether linkages.
Acetate and Benzoate Esters: Compounds with similar ester functional groups.
Uniqueness
Alpha-L-Idopyranoside, 4-methylphenyl 3-O-(phenylmethyl)-1-thio-, 4,6-diacetate 2-benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C31H32O8S |
|---|---|
Peso molecular |
564.6 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5R,6S)-5-acetyloxy-6-(acetyloxymethyl)-2-(4-methylphenyl)sulfanyl-4-phenylmethoxyoxan-3-yl] benzoate |
InChI |
InChI=1S/C31H32O8S/c1-20-14-16-25(17-15-20)40-31-29(39-30(34)24-12-8-5-9-13-24)28(36-18-23-10-6-4-7-11-23)27(37-22(3)33)26(38-31)19-35-21(2)32/h4-17,26-29,31H,18-19H2,1-3H3/t26-,27+,28-,29+,31-/m0/s1 |
Clave InChI |
CAPNZWMALASTEC-MTFUXMCYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)COC(=O)C)OC(=O)C)OCC3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OCC3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


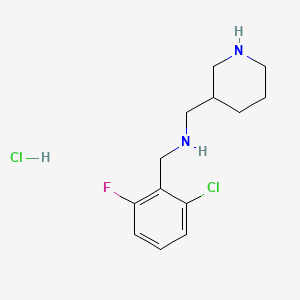
![3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11835847.png)


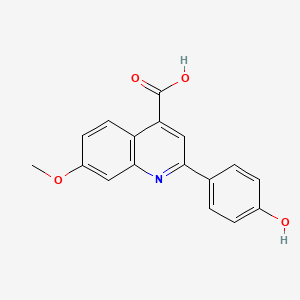
![2-(Pyrazolo[1,5-A]pyridin-3-YL)-4-(tetrahydro-2H-pyran-4-YL)pyrimidin-5-amine](/img/structure/B11835867.png)
